3-(3-Fluorophenyl)-4'-methylpropiophenone
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Overview
Description
3-(3-Fluorophenyl)-4’-methylpropiophenone is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propiophenone structure
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoroamphetamine have been found to act as a monoamine releaser with a higher selectivity for dopamine and norepinephrine over serotonin .
Mode of Action
It’s worth noting that similar compounds, such as 3-fluoroamphetamine, act as a monoamine releaser, selectively releasing dopamine and norepinephrine over serotonin . This suggests that 3-(3-Fluorophenyl)-4’-methylpropiophenone might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds like 3-fluoroamphetamine have been found to affect the monoaminergic system, particularly influencing the dopamine and norepinephrine pathways .
Pharmacokinetics
Similar compounds such as 3-fluoroamphetamine have a reported onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours .
Result of Action
Similar compounds such as 3-fluoroamphetamine have been found to stimulate locomotor activity, suggesting that 3-(3-fluorophenyl)-4’-methylpropiophenone might have similar effects .
Action Environment
It’s worth noting that similar compounds such as 3-fluoroamphetamine are known to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)-4’-methylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-4’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-Fluoroamphetamine: A stimulant with similar structural features but different pharmacological effects.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another fluorine-substituted compound with distinct chemical properties.
Uniqueness: 3-(3-Fluorophenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a fluorine atom and a methyl group on the propiophenone backbone differentiates it from other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFCNWAJDRXKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644511 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-69-7 |
Source
|
Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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